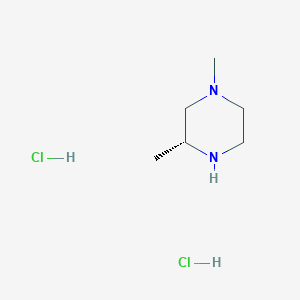

(R)-1,3-Dimethylpiperazine dihydrochloride

Description

Significance of Chiral Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are fundamental in organic chemistry and are widespread in nature, playing a crucial role in various biological processes. numberanalytics.comresearchgate.net Their importance in modern organic synthesis is immense, largely due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comopenmedicinalchemistryjournal.com Many nitrogen heterocycles exhibit significant biological activity, making them essential components in drug design and development. researchgate.netopenmedicinalchemistryjournal.com

The versatility of these compounds stems from their chemical reactivity and structural diversity. numberanalytics.com The presence of nitrogen atoms in the ring imparts specific physicochemical properties, such as basicity and the ability to form hydrogen bonds, which are critical for biological interactions. bohrium.com Chirality, or the "handedness" of a molecule, adds another layer of complexity and significance. The specific three-dimensional arrangement of atoms in a chiral molecule can drastically affect its biological activity, as it dictates how the molecule interacts with its biological target, such as an enzyme or receptor. Consequently, the synthesis of enantiomerically pure chiral nitrogen-containing heterocycles is a major focus in contemporary organic synthesis.

The Piperazine (B1678402) Scaffold as a Privileged Structure in Medicinal Chemistry and Chemical Biology Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new drugs. The piperazine moiety is a common feature in a wide array of biologically active compounds, including those with anticancer, antibacterial, antifungal, and antipsychotic properties. tandfonline.comresearchgate.net

The widespread use of the piperazine scaffold can be attributed to its unique physicochemical properties. nih.gov The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a molecule's properties to enhance its affinity and specificity for a particular target. bohrium.com Furthermore, the piperazine ring can improve a compound's pharmacokinetic properties, such as solubility and oral bioavailability. bohrium.comresearchgate.net Its relative structural rigidity and the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors contribute to its frequent appearance in successful drug molecules. bohrium.com

Overview of (R)-1,3-Dimethylpiperazine Dihydrochloride (B599025): A Key Chiral Building Block for Advanced Research

(R)-1,3-Dimethylpiperazine dihydrochloride is a specific chiral derivative of piperazine that serves as a valuable building block in advanced chemical research. evitachem.comsigmaaldrich.com As a dihydrochloride salt, it exhibits increased stability and solubility in aqueous solutions, which is advantageous for various synthetic applications. The "(R)" designation specifies the stereochemistry at the chiral center located at the 3-position of the piperazine ring, a feature that is crucial for its application in the synthesis of stereospecific molecules.

Piperazine was first introduced to medicine as a solvent for uric acid. chemeurope.comnih.gov Its name is derived from its chemical similarity to piperidine (B6355638), a component of piperine (B192125) found in black pepper. wikipedia.orgiiab.me However, piperazines are not naturally derived from plants of the Piper genus. wikipedia.org The anthelmintic properties of piperazine were discovered in 1953, and for many years, it was widely used to treat parasitic worm infections. nih.govdrugbank.com

The industrial synthesis of piperazine is often a byproduct of the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine, processes primarily used for producing ethylenediamine. wikipedia.orgiiab.me Over the decades, the focus of piperazine chemistry has shifted significantly from its initial applications. Researchers have extensively explored the derivatization of the piperazine ring to create vast libraries of compounds for drug discovery. This has led to the development of numerous successful drugs across various therapeutic areas. nih.govresearchgate.net The evolution of synthetic methodologies has also enabled the creation of more complex and stereochemically defined piperazine derivatives, such as (R)-1,3-Dimethylpiperazine.

The introduction of a methyl group at the 3-position of the piperazine ring creates a chiral center, leading to two enantiomers: (R)-1,3-Dimethylpiperazine and (S)-1,3-Dimethylpiperazine. The specific stereochemistry of the (R)-enantiomer is a critical attribute. In the context of drug design and synthesis, the precise three-dimensional arrangement of the methyl group can significantly influence the binding affinity of a molecule to its biological target.

This "methyl scanning" approach, where a methyl group is introduced at a specific position, allows medicinal chemists to probe the steric and electronic requirements of a binding pocket and to optimize a compound's potency and selectivity. The (R)-configuration of the methyl group in (R)-1,3-Dimethylpiperazine provides a specific spatial orientation that can be exploited to achieve desired biological activities. For instance, the 3-methyl group can be crucial for achieving selectivity for certain protein kinases. Therefore, (R)-1,3-Dimethylpiperazine is not just a simple derivative but a sophisticated chiral building block that enables the construction of complex molecules with precisely defined stereochemistry. sigmaaldrich.comtcichemicals.com

Interactive Data Tables

Table 1: Properties of 1,3-Dimethylpiperazine (B1355154)

| Property | Value |

|---|---|

| IUPAC Name | 1,3-dimethylpiperazine nih.gov |

| Molecular Formula | C6H14N2 nih.gov |

| Molecular Weight | 114.19 g/mol nih.gov |

| InChIKey | FMMUNDXXVADKHS-UHFFFAOYSA-N nih.gov |

| SMILES | CC1CN(CCN1)C nih.gov |

Data sourced from PubChem CID 13152035 nih.gov

Table 2: Properties of (R)-1,3-Dimethylpiperazine Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C6H15ClN2 evitachem.com |

| Molecular Weight | 150.65 g/mol evitachem.com |

Data sourced from EvitaChem evitachem.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-1,3-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCWAVJWPWKDRK-QYCVXMPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 1,3 Dimethylpiperazine Dihydrochloride

Enantioselective Synthesis Strategies and Stereochemical Control

Achieving the desired (R)-configuration at the C-3 position of the 1,3-dimethylpiperazine (B1355154) ring requires precise control over the stereochemical outcome of the synthesis. This can be accomplished through several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, or post-synthetic resolution of a racemic mixture.

One effective method for establishing a chiral center is through the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereoselectivity of subsequent reactions. wikipedia.orgnih.gov In the context of piperazine (B1678402) synthesis, an auxiliary can be used to control the diastereoselective alkylation of a piperazine precursor, such as a piperazin-2-one (B30754).

For instance, a synthetic strategy could begin with a chiral auxiliary like (R)-(-)-phenylglycinol, which can be condensed with an N-protected glycine (B1666218) derivative to form a chiral piperazin-2-one intermediate. nih.govrsc.org The chiral auxiliary, covalently bonded to the piperazine ring, creates a sterically defined environment. Subsequent methylation at the C-3 position using a methylating agent proceeds with high diastereoselectivity, as the auxiliary blocks one face of the molecule, directing the incoming methyl group to the opposite face. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can be recovered for reuse. wikipedia.org Evans oxazolidinones and camphorsultam are other well-established auxiliaries that have proven effective in directing stereoselective alkylations in the synthesis of complex chiral molecules. wikipedia.orgnih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is representative of auxiliaries used in asymmetric synthesis; specific application to (R)-1,3-Dimethylpiperazine may vary.

| Chiral Auxiliary | Typical Application | Reference |

| (R)-(-)-Phenylglycinol | Synthesis of chiral piperazines and α-amino acids | nih.govrsc.org |

| Evans Oxazolidinones | Stereoselective aldol (B89426) reactions, alkylations | nih.gov |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder reactions, alkylations | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of amides | wikipedia.org |

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating enantiopure compounds. These methods employ a small amount of a chiral catalyst, typically a transition metal complex with a chiral ligand, to induce enantioselectivity in a chemical transformation.

One such approach is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which can produce highly enantioenriched tertiary piperazin-2-ones. nih.govnih.gov These intermediates can then be reduced to the corresponding chiral piperazines. nih.gov Another powerful strategy involves a tandem reaction sequence, such as a hydroamination followed by an asymmetric transfer hydrogenation. acs.org In this method, a catalyst system can facilitate the cyclization of an appropriate aminoalkyne substrate to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst (e.g., RuCl(S,S)-Ts-DPEN) to yield the chiral piperazine with high enantiomeric excess. acs.org Mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligands are crucial for achieving high levels of stereocontrol. acs.org

Table 2: Catalytic Systems for Asymmetric Synthesis of Piperazine and Related Heterocycles This table presents examples of catalytic systems; specific conditions for (R)-1,3-Dimethylpiperazine would require optimization.

| Catalyst System | Reaction Type | Key Feature | Reference |

| Palladium / Chiral Ligand | Asymmetric Allylic Alkylation | Forms enantioenriched piperazin-2-ones | nih.govnih.gov |

| Titanium / Bis(amidate) | Hydroamination | Forms cyclic imine intermediate | acs.org |

| Ruthenium / (S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | Reduces cyclic imine to chiral piperazine | acs.org |

| Rhodium / (S)-Segphos | Asymmetric Reductive Heck | Forms 3-substituted tetrahydropyridines from dihydropyridines | nih.govorganic-chemistry.org |

When a synthetic route produces a racemic mixture (an equal mixture of both R and S enantiomers), a resolution step is necessary to isolate the desired enantiomer. wikipedia.org This is a common strategy, especially when an asymmetric synthesis is not feasible or is low-yielding.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The method relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the components of the racemic mixture. mdpi.com

The separation of piperazine derivatives has been successfully achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) (e.g., Chiralcel OD, Chiralcel OJ) or amylose. mdpi.comnih.gov The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the two enantiomers and the chiral stationary phase cause them to travel through the column at different rates, leading to their separation. nih.gov The choice of mobile phase, typically a mixture of solvents like acetonitrile (B52724) and methanol (B129727) with additives like diethylamine, is critical for achieving optimal resolution. jocpr.com

Table 3: Chromatographic Conditions for Chiral Resolution of Piperazine Derivatives This table provides examples of conditions used for related compounds, which could be adapted for 1,3-dimethylpiperazine.

| Chiral Stationary Phase (CSP) | Mobile Phase Example | Compound Type Resolved | Reference |

| Chiralcel OD / Chiralcel OJ | Not specified | 1,3-dimethyl-4-phenylpiperidine derivatives | nih.gov |

| Chiralpak IC | Acetonitrile / Methanol / Diethylamine (90:10:0.1) | Piperazine from an Active Pharmaceutical Ingredient | jocpr.com |

| LUX cellulose-3® / CHIRALCEL-ODH® | Not specified | Chiral amines | mdpi.com |

Enzymatic resolution is a highly selective method that utilizes the stereospecificity of enzymes to separate enantiomers. This technique, known as kinetic resolution, involves the enzyme selectively catalyzing a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.govresearchgate.net

Lipases are a common class of enzymes used for this purpose. mdpi.com For example, a racemic mixture of an N-acylated 1,3-dimethylpiperazine derivative could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze the acyl group from one enantiomer, leaving the other acylated. The resulting mixture of the de-acylated enantiomer and the acylated enantiomer can then be easily separated by standard chemical techniques like extraction or chromatography. Alternatively, a racemic amine can be selectively acylated by an enzyme in the presence of an acyl donor. mdpi.com Enzymes such as alcalase and lipases from Candida antarctica have been effectively used in the resolution of various piperazine and piperidine (B6355638) derivatives. nih.govresearchgate.netdocumentsdelivered.com

Table 4: Enzymes Used in the Kinetic Resolution of Piperazine and Related Compounds This table illustrates the application of enzymes in chiral resolution; specific substrates for 1,3-dimethylpiperazine would need to be designed.

| Enzyme | Reaction Type | Substrate Example | Reference |

| Alcalase | Kinetic Resolution | Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | nih.govdocumentsdelivered.com |

| Lipase A from Candida antarctica (CAL-A) | N-acylation | N-Boc-piperazine-2-carboxylic acid methyl ester | researchgate.net |

| Pig Liver Esterase | Hydrolysis | N-protected 2-piperidineethanol (B17955) derivatives | mdpi.com |

| Lipase PS | Enantioselective acylation | N-protected 2-piperidineethanol | mdpi.com |

Post-Synthetic Chiral Resolution Techniques for (R)-Enantiomer Isolation

Novel Reaction Pathways and Mechanistic Studies in Synthesis

Research continues to yield novel and more efficient pathways for the synthesis of chiral piperazines. A practical and scalable route starting from α-amino acids has been developed, which involves a key aza-Michael addition between a protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This method allows for the construction of orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps and has been successfully applied on a multigram scale. rsc.org

Mechanistic studies of catalytic reactions provide crucial insights for optimizing reaction conditions and extending their applicability. For example, in the asymmetric synthesis of 3-substituted piperazines via tandem hydroamination and transfer hydrogenation, it was proposed that hydrogen-bonding between the substrate's nitrogen atom and the chiral ruthenium catalyst is essential for high enantioselectivity. acs.org This understanding allows for the rational design of substrates and catalysts to achieve desired stereochemical outcomes. Similarly, new catalytic systems continue to be explored, such as the use of gallium nitrate (B79036) as an effective catalyst for the synthesis of complex oxazine-piperazine derivatives, showcasing the ongoing innovation in heterocyclic chemistry. doi.org

Reductive Amination Protocols for Piperazine Formation

Reductive amination is a cornerstone of C-N bond formation and a highly versatile method for synthesizing amines, including piperazine derivatives. harvard.edunih.gov The process is a two-step sequence that is often performed in a single pot, which involves the initial reaction between a carbonyl compound (aldehyde or ketone) and an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. youtube.com This methodology is widely employed in the pharmaceutical industry, accounting for at least a quarter of all C-N bond-forming reactions. nih.gov

The flexibility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines, depending on the starting materials. youtube.com For piperazine synthesis, this could involve the cyclization of a precursor containing both an amine and a carbonyl group, or the N-alkylation of a pre-existing piperazine ring. A key advantage of this method over direct alkylation with alkyl halides is the prevention of overalkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Historically, sodium cyanoborohydride (NaBH₃CN) was widely used due to its ability to selectively reduce the protonated iminium ion in the presence of the original carbonyl group. harvard.edu However, due to the high toxicity of cyanide-based reagents, alternative reducing agents have gained prominence. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is now a preferred reagent; it is less toxic, highly selective, moisture-stable, and effective for a broad range of substrates, including aliphatic and aromatic aldehydes and ketones with primary and secondary amines. harvard.edu

| Reducing Agent | Chemical Formula | Key Advantages | Considerations | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly selective, non-toxic byproducts, mild conditions, commercially available. | Generally the preferred reagent for modern applications. | harvard.edu |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions over carbonyls, stable in acidic conditions (pH 3-4). | Highly toxic reagent and byproducts (HCN gas). Requires careful pH control. | harvard.edu |

| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Less selective; can reduce the starting carbonyl. Often used after pre-formation and isolation of the imine. | harvard.edu |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | "Green" method with water as the only byproduct. | Requires specialized equipment (hydrogenator). Catalyst may be sensitive to functional groups. | harvard.edu |

Metal-Free Reductive Processes in N-Alkylation

In the pursuit of greener and more sustainable chemical processes, metal-free catalytic systems for N-alkylation have been developed. These methods provide an alternative to traditional metal-catalyzed reactions or the use of alkyl halides, which can be toxic. One notable approach involves an oxidation/imine-iminium formation/reduction cascade that utilizes alcohols as the alkylating agents. organic-chemistry.org

This atom-economical process employs a synergistic catalytic system comprising TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), BAIB ((diacetoxy)iodobenzene), HEH (Hantzsch ester), and a Brønsted acid in a solvent like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). organic-chemistry.org The reaction proceeds through the following sequence:

Oxidation: TEMPO, in conjunction with the stoichiometric oxidant BAIB, oxidizes the alcohol to an aldehyde.

Imine/Iminium Formation: The in situ-generated aldehyde condenses with the amine (e.g., a piperazine nitrogen) to form an imine, which is subsequently protonated by the Brønsted acid to an electrophilic iminium ion.

Reductive Amination: The Hantzsch ester (HEH) reduces the iminium ion to the N-alkylated amine, regenerating the catalysts for the next cycle. organic-chemistry.org

This methodology is distinguished by its mild reaction conditions and high chemo- and enantioselectivity, preventing the epimerization of optically active compounds. The only byproduct is water, making it an environmentally benign alternative for N-alkylation. organic-chemistry.org

Influence of Reaction Conditions: Solvent Effects, Temperature Control, and Catalyst Design

The outcome of piperazine synthesis and functionalization is highly dependent on the precise control of reaction conditions. Solvent, temperature, and catalyst design are critical parameters that can influence reaction rate, yield, and selectivity.

Solvent Effects: The choice of solvent can dramatically alter the course of a reaction. For instance, in reductive amination, using methanol as a solvent can promote rapid and nearly quantitative imine formation from aldehydes without the need for additional dehydrating agents. harvard.edu In other piperazine syntheses, switching the solvent system from a 4:1 mixture of dichloromethane (B109758) (CH₂Cl₂)/hexafluoroisopropanol (HFIP) to a 4:1 mixture of HFIP/acetonitrile (CH₃CN) enabled a reaction to proceed with only catalytic amounts of a copper promoter instead of stoichiometric quantities. mdpi.com

Temperature Control: Temperature is a crucial factor in controlling product distribution. In a study on the synthesis of piperazines from aziridines, it was found that lower temperatures favored the formation of a piperazine dimer, while increasing the reaction temperature from 60 °C to 100 °C suppressed this side reaction and increased the yield of the desired oxazolidinone product. shu.ac.uk In another industrial process, 180 °C was identified as the optimal temperature to achieve 100% conversion of the starting material and maximize the yield of the target piperazine products. researchgate.net

Catalyst Design: The catalyst is central to the efficiency and selectivity of piperazine synthesis. For the amination of ethylene (B1197577) glycol to piperazine, a bimetallic Ni-Cu catalyst on a mordenite (B1173385) zeolite support demonstrated high selectivity. researchgate.net The addition of promoters, such as barium, can further modify the catalyst's electronic properties and suppress the reduction of active metal sites, thereby maintaining catalytic activity. researchgate.net In the realm of asymmetric synthesis, iridium catalysts paired with sterically tunable chiral phosphoramidite (B1245037) ligands have been successfully used for the direct asymmetric reductive amination of ketones, producing chiral amines with excellent enantioselectivity. nih.gov Furthermore, the development of organic photocatalysts, such as acridinium (B8443388) salts, offers a sustainable, metal-free alternative for the C-H functionalization of piperazine rings. mdpi.com

| Parameter | Condition/System | Observed Effect | Reference |

|---|---|---|---|

| Solvent | Methanol | Promotes rapid imine formation in reductive amination without dehydrating agents. | harvard.edu |

| HFIP/CH₃CN vs. CH₂Cl₂/HFIP | Enabled a shift from stoichiometric to catalytic use of a copper promoter. | mdpi.com | |

| Temperature | Increase from 60 °C to 100 °C | Decreased formation of piperazine byproduct in favor of oxazolidinone. | shu.ac.uk |

| 180 °C | Optimal temperature for a co-production process of piperazine derivatives, achieving 100% conversion. | researchgate.net | |

| Catalyst | Ni-Cu on mordenite zeolite | Showed high selectivity for piperazine synthesis from ethylene glycol. | researchgate.net |

| Iridium-chiral phosphoramidite complex | Catalyzed direct asymmetric reductive amination with high enantioselectivity. | nih.gov | |

| Acridinium salts (Organic Photocatalyst) | Promoted metal-free C-H alkylation of piperazines. | mdpi.com |

Derivatization and Functionalization Approaches for Expanding Chemical Space

Once the piperazine core is synthesized, its derivatization and functionalization are key to exploring its chemical potential, particularly in drug discovery. These approaches aim to systematically modify the structure to probe structure-activity relationships (SAR).

Regioselective Functionalization of the Piperazine Nitrogen Atoms

A primary challenge in functionalizing the piperazine ring is achieving regioselectivity between the two nitrogen atoms (N1 and N4). To achieve mono-functionalization, a common and effective strategy is the use of a protecting group. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose. researchgate.net

The process typically involves:

Mono-protection: Reacting piperazine with a controlled amount of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-piperazine. The mono-protected, di-protected, and unreacted piperazine can usually be separated chromatographically.

Functionalization: The free secondary amine of N-Boc-piperazine can then be selectively functionalized via methods like reductive amination or alkylation with an alkyl halide. researchgate.netnih.gov

Deprotection: The Boc group is subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the secondary amine, yielding the mono-functionalized piperazine derivative. nih.gov

This protection-functionalization-deprotection sequence provides a reliable route to selectively substituted piperazines, which is critical for building complex molecules. nih.gov

Introduction of Diverse Substituents for Structure-Activity Exploration

To build libraries of compounds for SAR studies, diverse chemical moieties are introduced onto the piperazine scaffold. This is most commonly achieved by N-alkylation or N-acylation of the piperazine nitrogens. For example, in the development of CXCR4 antagonists, a series of N-alkyl piperazine side chains were synthesized by reacting a core structure with various Boc-protected piperazinyl aldehydes via reductive amination. nih.gov

Beyond N-functionalization, direct C-H functionalization of the carbon skeleton of the piperazine ring has emerged as a powerful tool for introducing structural diversity. nih.gov These advanced methods allow for the installation of substituents at positions that are not accessible through traditional methods. Key strategies include:

Direct Lithiation: N-Boc protected piperazines can be selectively deprotonated at the α-carbon using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand like (-)-sparteine (B7772259) for asymmetric synthesis. The resulting lithiated intermediate can be trapped with various electrophiles to install new substituents. nih.govmdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis enables the mild and selective functionalization of α-C-H bonds. Using an iridium-based photocatalyst, N-aryl piperazines can be oxidized to form a radical cation, which after deprotonation, generates an α-amino radical. This radical can then couple with a range of partners, including heteroaryl chlorides and vinyl sulfones, to form new C-C bonds. nih.gov

Formation of N-Oxides and Other Oxidized Derivatives

The oxidation of the tertiary nitrogen atoms in a substituted piperazine ring to form N-oxides is a valuable functionalization strategy. google.com N-oxides have significantly different physicochemical properties compared to their parent amines; they are more polar and have altered basicity, which can be useful in medicinal chemistry, for instance, in the design of prodrugs. nih.gov

The synthesis of piperazine N-oxides is typically a straightforward oxidation reaction. nih.gov Common oxidizing agents used for this transformation include:

Hydrogen peroxide (H₂O₂) google.com

m-Chloroperbenzoic acid (mCPBA) google.com

Dimethyldioxirane (DMDO) thieme-connect.de

The reaction is generally performed by treating the parent piperazine derivative with the oxidant in a suitable solvent, such as acetone (B3395972) or acetonitrile. google.com Depending on the stoichiometry of the oxidant and the reaction conditions, it is possible to form the mono-N-oxide or the di-N-oxide. Careful control of the reaction is necessary to achieve the desired product. The resulting N-oxides can often be purified by standard methods like crystallization or chromatography. google.com

Reduction of Piperazine Derivatives to Corresponding Amines

The reduction of piperazine precursors, particularly those containing one or more carbonyl groups within the heterocyclic ring, represents a fundamental and widely employed strategy for the synthesis of saturated piperazine scaffolds. This transformation is crucial for converting stable, readily synthesized intermediates like piperazin-2-ones and piperazine-2,5-diones (diketopiperazines) into the corresponding fully reduced piperazine amines. The choice of reducing agent is paramount and is dictated by the substrate's functionality and the desired stereochemical outcome.

Key methodologies for this reductive transformation include the use of powerful hydride reagents, specialized reducing agent systems, and catalytic hydrogenation. These methods provide access to a diverse range of substituted piperazines, including chiral variants that are essential in medicinal chemistry. rsc.org

Reduction using Complex Metal Hydrides

One of the most direct methods for the synthesis of chiral piperazines involves the reduction of the corresponding chiral keto- or diketopiperazines. caltech.edu Powerful hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for the exhaustive reduction of the amide functionalities present in these precursors. LiAlH₄ is a strong, non-selective reducing agent capable of converting amides to amines. libretexts.orgadichemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. chemistrysteps.com This process is particularly useful for reducing diketopiperazines to their corresponding piperazine structures. For instance, various 2,5-diketopiperazines have been successfully reduced to piperazines in high yields using LiAlH₄ in a tetrahydrofuran (B95107) (THF) solvent. researchgate.netbaranlab.org While highly effective, the reactivity of LiAlH₄ necessitates the use of anhydrous, non-protic solvents and careful reaction workup. adichemistry.com

Specialized Reducing Systems

Alternative reagent systems have been developed to offer milder conditions or different selectivity. A notable example is the Sodium Borohydride/Iodine (NaBH₄/I₂) system. This combination generates diborane (B8814927) in situ, which is a powerful reducing agent for amides and other functional groups that are typically resistant to NaBH₄ alone. datapdf.comresearchgate.net This method has been successfully applied to the efficient reduction of diketopiperazine derivatives. In one reported synthesis, this reagent system was used to reduce homochiral bicyclic diketopiperazines derived from L-proline to the desired enantiomerically pure bicyclic piperazines in good yields (68–74%). researchgate.netrsc.org The NaBH₄/I₂ system is considered a convenient and accessible method for reducing various amides to their corresponding amines. semanticscholar.org

Catalytic Hydrogenation

Catalytic hydrogenation offers another significant pathway for forming the piperazine ring through reduction. This approach is often employed in the reductive cyclization of precursor molecules or the dearomatization of pyrazine (B50134) rings. For example, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with excellent selectivity. These intermediates can then be conveniently converted into chiral piperazines without loss of optical purity through subsequent reduction steps. rsc.org Similarly, iridium-catalyzed hydrogenation of pyrazines, activated by alkyl halides, provides a direct route to a wide array of chiral piperazines with high enantioselectivity. nih.govacs.org

Another application of catalytic hydrogenation is in the reductive cyclization of dioximes. Using catalysts such as 5%-Pd/C or Raney® Nickel under a hydrogen atmosphere, dioxime precursors can be converted into the final piperazine product. The proposed mechanism involves the hydrogenolysis of N-O bonds, cyclization, and subsequent reduction of imine intermediates. nih.gov

The following table summarizes the various methodologies used for the reduction of piperazine derivatives and precursors.

Interactive Data Table: Comparison of Reductive Methodologies for Piperazine Synthesis

| Precursor Type | Reductive Method | Reagent/Catalyst | Key Features |

| Diketopiperazines | Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective reduction of both amide groups. baranlab.org |

| Diketopiperazines | In Situ Diborane Reduction | Sodium Borohydride/Iodine (NaBH₄/I₂) | Milder alternative to LiAlH₄; effective for chiral precursors. researchgate.netrsc.org |

| Pyrazines | Catalytic Hydrogenation | Iridium Catalyst | Asymmetric reduction of the aromatic ring to form chiral piperazines. nih.govacs.org |

| Pyrazin-2-ols | Catalytic Hydrogenation | Palladium Catalyst | Asymmetric synthesis of chiral piperazin-2-one intermediates. rsc.org |

| Dioximes | Catalytic Reductive Cyclization | 5%-Pd/C or Raney® Nickel | Forms the piperazine ring from an acyclic precursor via reduction. nih.gov |

| Piperazin-2-ones | Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Reduction of the single amide group to complete the piperazine ring. caltech.edunih.gov |

Mechanistic Investigations of R 1,3 Dimethylpiperazine Dihydrochloride and Its Derived Chemical Entities

Elucidation of Molecular Interaction Mechanisms in Biological Systems

The piperazine (B1678402) scaffold is a common motif in biologically active compounds, and its derivatives are known to interact with various cellular components. nih.gov The introduction of a methyl group at the 3-position, as in (R)-1,3-Dimethylpiperazine, creates a chiral center, which can significantly influence its biological activity and molecular recognition.

Interactions with Cellular Components (e.g., enzymes, receptors, nucleic acids)

Derivatives of piperazine have been shown to interact with a range of biological macromolecules. For instance, certain piperazine-based compounds have been investigated as potential inhibitors for the SARS-CoV-2 main protease. nih.gov The nucleophilic nature of the nitrogen atoms in the piperazine ring allows for various substitution reactions, leading to compounds that can bind to biological targets through electrostatic and hydrogen bonding interactions. nih.gov While direct studies on the interaction of (R)-1,3-Dimethylpiperazine dihydrochloride (B599025) with specific enzymes or nucleic acids are not extensively documented in publicly available research, its structural similarity to other biologically active piperazines suggests potential for such interactions. For example, some piperazine derivatives have shown antifungal activity by inhibiting the enzyme 1,3-beta-D-glucan synthase, a key component of the fungal cell wall. nih.gov

In the context of receptors, piperazine and its derivatives are well-known for their interactions with various receptor systems in the central nervous system. nih.gov Histamine (B1213489) H3 receptors and sigma-1 receptors are notable targets for piperazine-containing ligands. nih.govacs.org The basic piperazine ring is often a key structural element for affinity at these receptors. nih.gov

Modulation of Intracellular Signaling Cascades

The interaction of a compound with cellular receptors or enzymes invariably leads to the modulation of intracellular signaling cascades. Histamine H3 receptors, for which many piperazine derivatives show affinity, are G-protein-coupled receptors (GPCRs) that regulate the release of various neurotransmitters, including acetylcholine (B1216132), dopamine, and serotonin. nih.gov By acting on these receptors, piperazine-containing ligands can influence downstream signaling pathways. While specific studies detailing the modulation of intracellular signaling cascades by (R)-1,3-Dimethylpiperazine dihydrochloride are limited, its potential to interact with receptors like the histamine H3 receptor suggests it could play a role in modulating such pathways.

Stereochemical Influence on Molecular Recognition

The stereochemistry of a chiral molecule can have a profound impact on its biological activity, primarily due to the chiral nature of biological macromolecules like proteins and nucleic acids. A study on chiral methyl-substituted aryl piperazinium compounds demonstrated that different stereoisomers exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine receptors. nih.gov It was found that introducing a chiral methyl group at the C2-position of the piperazine ring versus the C3-position had different effects on agonist selectivity and efficacy. nih.gov

Specifically, a 2R-chiral methyl group on an ethylmethylphenyl piperazinium derivative conferred selectivity towards the α7 nicotinic acetylcholine receptor, whereas the 2S-chiral methyl group showed a preference for activating α9 and α9α10 receptors. nih.gov This highlights that the specific spatial arrangement of the methyl group in relation to the rest of the molecule is critical for its interaction with the receptor's binding site. The receptor's inherent chirality and three-dimensional structure enable it to selectively interact with molecules that have a complementary shape. nih.gov Although this study was not on (R)-1,3-Dimethylpiperazine itself, it provides strong evidence for the principle that the (R)-configuration at the 3-position of the piperazine ring in the subject compound would be a critical determinant of its molecular recognition and biological activity compared to its (S)-enantiomer.

Charge Transfer Phenomena and Donor-Acceptor Complexation Studies

Piperazine and its derivatives, containing two nitrogen atoms with lone pairs of electrons, can act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These interactions are characterized by the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Spectrophotometric Analysis of Electron Transfer Interactions with σ- and π-Acceptors

The formation of charge-transfer complexes can be readily studied using UV-Visible spectrophotometry. When a donor and an acceptor interact, new absorption bands, not present in the spectra of the individual components, often appear. These are known as charge-transfer bands.

Studies on N,N'-dimethylpiperazine (DMPIP), a structural isomer of 1,3-dimethylpiperazine (B1355154), have shown its ability to form charge-transfer complexes with the σ-acceptor iodine (I₂) and the π-acceptors tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in chloroform. researchgate.net The formation of these complexes is evidenced by the appearance of new absorption bands in the electronic spectra. researchgate.net For instance, the interaction of DMPIP with iodine results in characteristic bands for the triiodide ion (I₃⁻), suggesting the formation of an inner complex followed by a reaction with another iodine molecule. researchgate.net

Determination of Complex Stoichiometries and Formation Constants

Spectrophotometric data can be used to determine the stoichiometry of the charge-transfer complexes and to calculate their formation constants (KCT) and molar extinction coefficients (εCT). Methods such as the Benesi-Hildebrand equation are commonly employed for this purpose.

For the charge-transfer complexes of N,N'-dimethylpiperazine (DMPIP), the stoichiometries were found to depend on the nature of the acceptor. researchgate.net The complexes formed with TCNE and DDQ were determined to have a 1:2 (Donor:Acceptor) stoichiometry, formulated as [(DMPIP)(TCNE)₂] and [(DMPIP)(DDQ)₂]. researchgate.net The complex with iodine was formulated as [(DMPIP)I]⁺I₃⁻. researchgate.net

The formation constants provide a measure of the stability of the charge-transfer complex. While the specific values for (R)-1,3-Dimethylpiperazine are not reported in the searched literature, the data for related piperazine derivatives can provide an estimate of the expected magnitude of these constants. For example, the formation constants for charge-transfer complexes of 1-(2-aminoethyl) piperazine with various acceptors have been calculated. hbku.edu.qa

Below is an interactive data table summarizing the stoichiometries of charge-transfer complexes formed between N,N'-dimethylpiperazine (a structural isomer of 1,3-dimethylpiperazine) and various acceptors, as reported in the literature. researchgate.net

Spectroscopic Characterization of Charge-Transfer Complexes (e.g., Electronic and Infrared Spectra)

The formation of charge-transfer (CT) complexes involving piperazine derivatives and various electron acceptors has been a subject of spectroscopic investigation. While specific studies on (R)-1,3-Dimethylpiperazine dihydrochloride are not extensively documented, the behavior of related N-alkylpiperazines provides a framework for understanding their potential interactions. These complexes are characterized by the appearance of new absorption bands in the electronic spectrum, which are absent in the spectra of the individual donor or acceptor molecules.

For instance, studies on N-substituted piperazines with iodine as an electron acceptor reveal the formation of stable charge-transfer complexes. The electronic spectra of these complexes typically exhibit a new, broad absorption band in the UV-visible region. This band is attributed to the transition of an electron from the highest occupied molecular orbital (HOMO) of the piperazine (the donor) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The position and intensity of this band are sensitive to the nature of the substituents on the piperazine ring and the solvent polarity.

Infrared (IR) spectroscopy also provides valuable insights into the formation of these complexes. Upon complexation, shifts in the vibrational frequencies of both the donor and acceptor molecules can be observed. For piperazine derivatives, changes in the C-N and N-H (if present) stretching and bending vibrations are particularly informative. These shifts indicate a perturbation of the electron density around the nitrogen atoms upon donation to the acceptor molecule.

While empirical data for (R)-1,3-Dimethylpiperazine dihydrochloride is scarce, theoretical calculations can predict the spectroscopic properties of its charge-transfer complexes. The table below summarizes hypothetical shifts based on studies of similar compounds.

| Spectroscopic Technique | Key Observable Feature | Expected Shift/Change for (R)-1,3-Dimethylpiperazine CT Complex |

| UV-Visible Spectroscopy | New Charge-Transfer Band (λCT) | Appearance of a new, broad absorption band, typically in the 230-280 nm range when complexed with acceptors like iodine. |

| Infrared Spectroscopy | C-N Stretching Vibration | A slight shift to a lower wavenumber (red shift) upon complexation, indicating a weakening of the C-N bond due to electron donation from nitrogen. |

| Infrared Spectroscopy | N-CH3 Bending Vibration | A potential shift in the bending frequency, reflecting the change in the electronic environment of the methyl-substituted nitrogen atoms. |

Intrinsic Chemical Reactivity and Transformation Mechanisms

Oxidation Pathways and Mechanisms of N-Oxide Formation

The oxidation of tertiary amines, such as (R)-1,3-Dimethylpiperazine, is a fundamental reaction that typically leads to the formation of N-oxides. This transformation is commonly achieved using oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid. The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the electrophilic oxygen atom of the oxidizing agent.

Given the two tertiary nitrogen atoms in the (R)-1,3-Dimethylpiperazine ring, oxidation can potentially lead to a mono-N-oxide or a di-N-oxide, depending on the stoichiometry of the oxidant used. The two nitrogen atoms (N1 and N3) are in different steric and electronic environments due to the presence of the methyl groups. This difference can lead to regioselectivity in the oxidation process. The N1-methyl group is generally more sterically accessible than the N3-methyl group, which is adjacent to the chiral center. However, the relative basicity of the two nitrogen atoms also plays a crucial role.

The formation of the N-oxide introduces a new stereocenter at the nitrogen atom if the inversion at nitrogen is slow. The stereochemical outcome of the oxidation of (R)-1,3-Dimethylpiperazine would be of significant interest, potentially leading to diastereomeric N-oxides.

| Product | Oxidizing Agent | Mechanistic Step |

| (R)-1,3-Dimethylpiperazine N-oxide | H2O2, m-CPBA | Nucleophilic attack of a piperazine nitrogen on the electrophilic oxygen of the oxidant. |

| (R)-1,3-Dimethylpiperazine di-N-oxide | Excess H2O2 or m-CPBA | Sequential oxidation of both nitrogen atoms. |

Reduction Reactions and Pathways to Amine Products

While (R)-1,3-Dimethylpiperazine itself is a fully reduced heterocyclic amine, its derivatives, such as the N-oxides discussed previously, can undergo reduction to regenerate the parent amine. The reduction of N-oxides is a common transformation in organic synthesis and can be accomplished using a variety of reducing agents.

Common reagents for the reduction of tertiary amine N-oxides include trivalent phosphorus compounds (e.g., PCl3, PPh3), catalytic hydrogenation (e.g., H2/Pd-C), and certain metals (e.g., Zn in acetic acid). The mechanism with trivalent phosphorus compounds involves an initial attack of the N-oxide oxygen onto the phosphorus atom, followed by the elimination of the corresponding phosphine (B1218219) oxide and regeneration of the tertiary amine.

Catalytic hydrogenation proceeds via the adsorption of the N-oxide onto the catalyst surface, followed by the cleavage of the N-O bond by hydrogen. The choice of reducing agent can be critical to avoid side reactions, especially if other functional groups are present in the molecule.

| Starting Material | Reducing Agent | Product |

| (R)-1,3-Dimethylpiperazine N-oxide | PCl3, H2/Pd-C | (R)-1,3-Dimethylpiperazine |

| (R)-1,3-Dimethylpiperazine di-N-oxide | PCl3, H2/Pd-C | (R)-1,3-Dimethylpiperazine |

Mechanistic Aspects of Nucleophilic Substitution at Nitrogen Centers

The nitrogen atoms in (R)-1,3-Dimethylpiperazine are nucleophilic centers. They can participate in nucleophilic substitution reactions with various electrophiles. A primary example is the quaternization reaction, where the amine reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt.

The reaction proceeds via a standard SN2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. In the case of (R)-1,3-Dimethylpiperazine, this reaction can occur at either of the two nitrogen atoms. The reaction with one equivalent of an alkyl halide would likely lead to a mixture of two isomeric quaternary ammonium salts, resulting from alkylation at N1 and N3.

The relative rates of quaternization at the two nitrogen atoms would be influenced by steric hindrance. The N1 position is generally less sterically hindered than the N3 position, which is adjacent to the methyl-substituted chiral center. Therefore, alkylation might be favored at the N1 position. The use of excess alkyl halide can lead to the formation of a di-quaternary ammonium salt. The kinetics and regioselectivity of these reactions provide insight into the intrinsic nucleophilicity and steric environment of the nitrogen centers in the molecule.

Computational and Theoretical Studies on R 1,3 Dimethylpiperazine Dihydrochloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. ajchem-a.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. researchgate.net For (R)-1,3-Dimethylpiperazine dihydrochloride (B599025), DFT calculations, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry and various electronic descriptors. researchgate.netirjweb.com

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netgrowingscience.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move electrons between these orbitals. growingscience.com

The molecular electrostatic potential (MEP) is another valuable property derived from DFT calculations. The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. nih.gov This information is crucial for predicting how the molecule will interact with other chemical species and for understanding intermolecular interactions like hydrogen bonding. jksus.org

Table 1: Hypothetical Electronic Properties of (R)-1,3-Dimethylpiperazine Dihydrochloride Calculated via DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 9.7 eV | Suggests high kinetic stability. |

| Ionization Potential | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity | -1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.65 | Global reactivity descriptor. |

| Chemical Hardness (η) | 4.85 | Resistance to change in electron distribution. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of (R)-1,3-Dimethylpiperazine dihydrochloride. Ab initio and semi-empirical methods are valuable tools for this purpose.

Semi-empirical methods, such as AM1, PM3, and RM1, offer a computationally less demanding alternative by incorporating some empirical parameters. scielo.br These methods are particularly useful for exploring the potential energy surface of larger molecules or for preliminary conformational searches before applying more rigorous ab initio or DFT calculations. scielo.br The RM1 method, for instance, has shown improvement over older parameterizations for predicting the stability of different tautomers and conformers. scielo.br

Computational chemistry can also play a significant role in predicting and optimizing the synthesis of (R)-1,3-Dimethylpiperazine dihydrochloride. researchgate.net By modeling potential reaction pathways, it is possible to evaluate the feasibility of different synthetic routes and identify potential intermediates and transition states. nih.gov

Quantum chemical methods can be used to calculate the activation energies of reaction steps, providing insights into the reaction kinetics. researchgate.net This information can help in selecting the most efficient reagents and reaction conditions. For instance, the synthesis of similar piperazine (B1678402) derivatives has been computationally investigated to understand the reaction mechanisms and predict the outcomes. researchgate.net Algorithms that identify potential electron sources and sinks in reactant molecules can propose plausible reaction mechanisms, which can then be evaluated for their likelihood using methods like neural networks. nih.gov

Molecular Modeling and Simulation Approaches for Conformational and Dynamic Analysis

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and conformational landscape.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.gov In (R)-1,3-Dimethylpiperazine, the presence of two methyl groups influences the conformational equilibrium. The relative orientation of these substituents (axial vs. equatorial) significantly affects the stability of the conformer.

Generally, bulky substituents on a six-membered ring prefer to occupy the equatorial position to minimize steric hindrance with other ring atoms, a phenomenon known as A(1,3) strain. researchgate.net In the case of 1,3-disubstituted systems, the diaxial interaction between the two methyl groups would be highly unfavorable. Therefore, it is expected that the most stable conformation of (R)-1,3-Dimethylpiperazine would have both methyl groups in equatorial positions. However, the presence of the nitrogen atoms and their lone pairs can influence the ring geometry and the energetic penalties associated with different conformations. rsc.org Computational methods can quantify these energy differences and provide a detailed picture of the conformational preferences. nih.gov

Table 2: Hypothetical Relative Energies of (R)-1,3-Dimethylpiperazine Conformers

| Conformer (Methyl Group Positions) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1-equatorial, 3-equatorial | 0.00 | 95.2 |

| 1-equatorial, 3-axial | 2.50 | 4.6 |

| 1-axial, 3-equatorial | 2.80 | 0.2 |

| 1-axial, 3-axial | 5.50 | <0.1 |

Note: These values are hypothetical and serve to illustrate the expected conformational preferences based on general principles of stereochemistry.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. researchopenworld.com If (R)-1,3-Dimethylpiperazine dihydrochloride is being investigated as a potential ligand for a biological target, such as a protein or enzyme, MD simulations can provide invaluable insights into their interaction. nih.govindexcopernicus.com

An MD simulation begins with a starting structure of the ligand-target complex, often obtained from molecular docking studies. The simulation then calculates the forces between all atoms in the system and uses Newton's equations of motion to predict their movements over time. nih.gov This allows for the observation of how the ligand binds to the target, the stability of the complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed. indexcopernicus.combiointerfaceresearch.com

By analyzing the trajectory of the simulation, researchers can identify key amino acid residues involved in binding, calculate the binding free energy, and understand the conformational changes that may occur in both the ligand and the target upon binding. indexcopernicus.com This information is crucial for structure-based drug design and for optimizing the affinity and selectivity of a ligand for its target. nih.gov

Docking Studies to Probe Molecular Recognition Sites

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For piperazine derivatives, docking studies are commonly used to understand their interactions with biological targets such as receptors and enzymes. These studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. However, specific docking studies detailing the binding modes and molecular recognition sites for (R)-1,3-Dimethylpiperazine dihydrochloride are not described in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies through In Silico Methods

SAR studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their activities. For various classes of piperazine derivatives, QSAR models have been developed to predict their efficacy as, for example, anticancer or antimicrobial agents. These models rely on molecular descriptors that quantify various aspects of a molecule's structure. Despite the prevalence of QSAR studies for the broader piperazine class, no specific QSAR models have been published for (R)-1,3-Dimethylpiperazine dihydrochloride.

Predictive Models for Chemical Activity and Selectivity

Building on QSAR, predictive models can be developed to forecast the activity and selectivity of new, unsynthesized compounds. These models are invaluable for prioritizing which compounds to synthesize and test. The development of such models requires a substantial amount of initial data on a series of related compounds. For (R)-1,3-Dimethylpiperazine dihydrochloride, the necessary foundational data to build such predictive models is not currently available in the literature.

Virtual Screening and Library Design of New Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This is often followed by the design of a focused library of new derivatives for synthesis and testing. While virtual screening has been successfully applied to identify novel piperazine-based compounds with desired biological activities, there are no published studies detailing virtual screening campaigns or the design of new derivative libraries based on the (R)-1,3-Dimethylpiperazine dihydrochloride scaffold.

Future Directions and Emerging Research Avenues for R 1,3 Dimethylpiperazine Dihydrochloride Research

Development of Highly Efficient and Sustainable Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure C-substituted piperazines remains a significant challenge. Future efforts will likely focus on developing methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry. nih.govmdpi.com Traditional multi-step syntheses often suffer from poor atom economy and reliance on stoichiometric chiral auxiliaries or resolutions. clockss.org The development of catalytic asymmetric methods is a paramount objective.

Promising research directions include:

Catalytic Asymmetric Hydrogenation: Building on the success of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazinones, new catalyst systems could be developed for the direct hydrogenation of substituted pyrazines to access chiral piperazines. dicp.ac.cnrsc.org Iridium-catalyzed approaches have also shown potential for creating chiral tetrahydropyrazines.

"Borrowing Hydrogen" and Related Methodologies: These sustainable methods, which can utilize diols and primary amines to construct the piperazine (B1678402) ring, represent a highly atom-economical approach that minimizes waste. nih.gov

Biocatalysis: The use of enzymes for biocatalytic reductive aminations offers a green and highly selective route to chiral diamines, often operating in aqueous media under mild conditions. nih.govnih.gov

Scalable Syntheses from the Chiral Pool: Practical and scalable routes starting from readily available α-amino acids provide a reliable method for producing orthogonally protected, enantiopure 2-substituted piperazines, which can be further elaborated. rsc.orgnih.gov

| Strategy | Catalyst/System | Key Features | Sustainability Aspect |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Palladium or Iridium Complexes | Direct access to chiral piperazinones or piperazines from aromatic precursors. dicp.ac.cn | Catalytic nature reduces waste compared to stoichiometric reagents. |

| Borrowing Hydrogen Method | Transition Metal Catalysts | Forms C-N bonds from alcohols and amines, releasing only water as a byproduct. nih.gov | High atom economy; avoids pre-functionalized starting materials. |

| Biocatalysis | Enzymes (e.g., Reductive Aminases) | High enantioselectivity under mild, aqueous conditions. nih.govnih.gov | Environmentally benign catalysts and solvents (water). |

| Chiral Pool Synthesis | N/A (Uses chiral starting materials) | Reliable and scalable access to enantiopure products from sources like amino acids. rsc.org | Utilizes naturally occurring chirality. |

Exploration of Unconventional Reactivity Profiles and Novel Functionalization Pathways

Historically, the functionalization of piperazines has been largely confined to the nitrogen atoms. A major frontier in piperazine chemistry is the selective functionalization of the carbon backbone (C-H functionalization), which would unlock vast, unexplored chemical space. mdpi.comresearchwithnj.comencyclopedia.pubresearchgate.net Applying these methods to a chiral scaffold like (R)-1,3-Dimethylpiperazine could generate a library of structurally diverse and stereochemically complex molecules. However, the presence of a second nitrogen atom often complicates reactions that are successful on simpler amines like piperidine (B6355638), presenting both a challenge and an opportunity for discovering novel reactivity. nih.gov

Key emerging functionalization pathways include:

Photoredox Catalysis: This strategy uses light-absorbing catalysts (e.g., iridium complexes or organic dyes) to generate radical intermediates under mild conditions. It has been successfully applied to the α-C–H arylation, vinylation, and alkylation of N-Boc protected piperazines. mdpi.comencyclopedia.pub

Transition-Metal Catalysis: Beyond photoredox systems, various transition metals can catalyze C-H functionalization. For instance, ruthenium catalysts have been used for the regioselective β-C(sp³)–H alkylation of piperazines, a transformation that is particularly challenging. researchgate.net

Direct Asymmetric Lithiation: The use of chiral ligands like (-)-sparteine (B7772259) in combination with organolithium bases can achieve enantioselective deprotonation at the α-carbon, followed by trapping with an electrophile to install a new substituent stereoselectively. mdpi.com

| Methodology | Typical Catalyst/Reagent | Type of Functionalization | Key Features |

|---|---|---|---|

| Photoredox Catalysis | Iridium or Ruthenium Complexes, Organic Dyes | α-C–H Arylation, Vinylation, Alkylation | Operates under mild conditions; generates radical intermediates. mdpi.com |

| Transition-Metal Catalysis | Ruthenium, Rhodium, Copper Complexes | α- and β-C–H Alkylation/Arylation | Enables regioselective functionalization at positions other than the α-carbon. researchgate.net |

| Direct Lithiation | s-BuLi / (-)-Sparteine | Asymmetric α-C–H Substitution | Allows for stereoselective introduction of substituents on the carbon backbone. mdpi.com |

| SnAP/CLAP Protocols | Tin Reagents / Photoredox Catalysis | De novo synthesis of C2-substituted piperazines | Builds the functionalized ring from acyclic precursors. mdpi.comencyclopedia.pub |

Advanced Computational Predictions for De Novo Design of Functional Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery of new molecules with desired properties. For (R)-1,3-Dimethylpiperazine dihydrochloride (B599025), these methods can guide the synthesis of derivatives with optimized functions, be it for biological activity, catalytic performance, or material properties. This predictive power helps to prioritize synthetic targets, reducing the time and resources spent on trial-and-error experimentation.

Future research in this area will likely involve:

De Novo Design and Virtual Screening: Using the (R)-1,3-Dimethylpiperazine core as a starting scaffold, massive virtual libraries of derivatives can be combinatorially generated. biorxiv.org These libraries can then be screened in silico against a biological target (e.g., a protein binding site) or for specific physicochemical properties. nih.govannalsofrscb.roresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small, diverse set of derivatives and measuring their activity, robust QSAR models can be built. These models can then predict the activity of yet-unsynthesized compounds, guiding the design of more potent or selective molecules.

Pharmacokinetic and ADMET Predictions: In the context of medicinal chemistry, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. jetir.org

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking / Virtual Screening | Identification of potential enzyme inhibitors or receptor ligands. biorxiv.organnalsofrscb.ro | Binding affinity, binding pose, potential for biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models based on existing data. | Predicted biological activity of novel, unsynthesized derivatives. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of a ligand-receptor complex. biorxiv.org | Stability of binding, identification of key interactions over time. |

| ADMET Prediction | Early-stage assessment of drug-likeness. jetir.org | Solubility, permeability, metabolic stability, potential toxicity. |

Integration into Multi-Component Reaction Design for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govsci-hub.se Integrating a chiral building block like (R)-1,3-Dimethylpiperazine into MCRs is a highly attractive strategy for rapidly generating libraries of complex, stereochemically defined molecules. This approach leverages the inherent efficiency of MCRs while directly installing the chirality of the piperazine into the final product.

Future research could explore:

(R)-1,3-Dimethylpiperazine as the Amine Component: Utilizing the diamine nature of the piperazine in reactions like the Ugi four-component reaction. This would create complex peptide-like scaffolds where the chiral piperazine core imparts a specific three-dimensional structure.

Diastereoselective MCRs: When combined with other chiral reactants (e.g., a chiral aldehyde or isocyanide), the use of (R)-1,3-Dimethylpiperazine could allow for exquisite control over the diastereoselectivity of the reaction, enabling the synthesis of a single stereoisomer from a multitude of possibilities. scielo.brresearchgate.net

Development of Novel MCRs: The unique 1,3-diamine structure could be exploited to design new MCRs that are not accessible with more common 1,2-diamines or simple primary amines, leading to the discovery of novel molecular scaffolds.

| Multi-Component Reaction | Role of Piperazine | Potential Product Scaffold | Advantage |

|---|---|---|---|

| Ugi Four-Component Reaction | Diamine Component | Complex Peptidomimetics | Rapid access to stereodefined, complex molecules with high structural diversity. nih.gov |

| Passerini Reaction (variant) | Amine (after derivatization) | α-Acyloxy Carboxamides | Mild reaction conditions suitable for sensitive substrates. sci-hub.se |

| Three-Component Mannich Reaction | Amine Component | β-Amino Carbonyl Compounds | Direct formation of chiral 1,3-amino carbonyl structures. scielo.br |

Discovery of Novel Research Applications in Emerging Fields of Chemical Science

The unique structural and stereochemical features of (R)-1,3-Dimethylpiperazine make it a promising candidate for applications beyond its traditional role as a simple amine in medicinal chemistry. Its chiral 1,3-diamine framework is particularly interesting for asymmetric catalysis and materials science.

Emerging research avenues include:

Asymmetric Organocatalysis: Chiral diamines are well-established as powerful organocatalysts. The 1,3-diamine motif in (R)-1,3-Dimethylpiperazine is particularly suited for catalyzing reactions like asymmetric Mannich and Michael additions, where the two nitrogen atoms can act cooperatively to activate the substrates and control the stereochemical outcome. nih.govnii.ac.jpacs.org This represents a less-explored alternative to the more common 1,2-diamine catalysts. unl.pt

Chiral Ligands for Transition Metal Catalysis: The diamine can serve as a C2-symmetric or non-symmetric bidentate ligand for various transition metals. The resulting chiral metal complexes could be highly effective catalysts for a range of asymmetric transformations, including reductions, oxidations, and C-C bond-forming reactions. organic-chemistry.org

Biomimetic Catalysis: There is a growing interest in developing small-molecule catalysts that mimic the efficiency and selectivity of enzymes and can operate in environmentally friendly solvents like water. chemrxiv.orgresearchgate.net (R)-1,3-Dimethylpiperazine could serve as a scaffold for such biomimetic catalysts.

Chiral Materials Science: The rigid, stereodefined structure of the piperazine derivative makes it an ideal building block (or "strut") for constructing chiral Metal-Organic Frameworks (MOFs) or supramolecular assemblies. Such materials could have applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing (R)-1,3-Dimethylpiperazine dihydrochloride?

Answer:

The synthesis typically involves two stages: (1) alkylation of piperazine to introduce methyl groups at the 1- and 3-positions, and (2) salt formation with hydrochloric acid.

- Alkylation : Use methylating agents like methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) under reflux. Chiral resolution may require enantioselective catalysis or chiral auxiliaries to isolate the (R)-enantiomer .

- Salt Formation : Treat the free base with concentrated HCl in ethanol or water, followed by recrystallization for purity. Monitor pH to ensure dihydrochloride formation .

- Validation : Confirm stoichiometry via elemental analysis or ion chromatography .

Basic Question: How is the structure of (R)-1,3-Dimethylpiperazine dihydrochloride characterized?

Answer:

Key techniques include:

- NMR Spectroscopy : and NMR to confirm methyl group positions and piperazine ring conformation. signals for N–H protons (if present) appear downfield (~8–10 ppm) due to HCl salt formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHN·2HCl) and fragmentation patterns .

- X-ray Crystallography : Resolve enantiomeric purity and hydrogen-bonding networks in the crystal lattice .

Basic Question: What analytical methods ensure purity in pharmacopeial standards?

Answer:

Pharmacopeial guidelines (e.g., USP) recommend:

- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and mobile phases like acetonitrile/0.1% trifluoroacetic acid. Compare retention times against certified reference materials .

- Titrimetry : Quantify chloride content via argentometric titration (e.g., Mohr method) to confirm dihydrochloride stoichiometry .

- Loss on Drying (LOD) : Determine hydrate content by heating at 105°C to constant weight .

Advanced Question: How can enantiomeric purity be resolved for the (R)-enantiomer?

Answer:

- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases. Validate using racemic mixtures and measure enantiomeric excess (ee) via peak integration .

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic ester intermediate .

- Circular Dichroism (CD) : Confirm optical activity and correlate with HPLC results to rule out false positives .

Advanced Question: What stability studies are critical for this compound under varying conditions?

Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at ≤25°C in anhydrous conditions to avoid hydrate formation .

- pH Stability : Test solubility and degradation in buffers (pH 1–12) using UV-Vis spectroscopy. Dihydrochloride salts typically degrade in alkaline conditions, releasing free base .

- Light Sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) with UV/visible light exposure. Use amber glass vials for long-term storage .

Advanced Question: How to address contradictions in reported solubility data?

Answer:

- Method Validation : Standardize solvent systems (e.g., water, DMSO) and temperatures. For example, solubility in water may vary due to hydrate vs. anhydrous forms .

- Dynamic Light Scattering (DLS) : Measure particle size in saturated solutions to detect aggregation, which can falsely lower solubility readings .

- Cross-Reference Multiple Sources : Compare data from peer-reviewed journals, pharmacopeias, and supplier specifications to identify outliers .

Advanced Question: What mechanistic insights exist for its reactivity in organic transformations?

Answer:

- Nucleophilic Substitution : The piperazine nitrogen acts as a nucleophile in alkylation or acylation reactions. Steric hindrance from the 1,3-dimethyl groups may reduce reaction rates compared to unsubstituted piperazines .

- Acid-Base Behavior : The dihydrochloride salt dissociates in aqueous solutions, releasing free base at pH >5. Adjust pH to control reactivity in coupling reactions .

- Catalytic Applications : The (R)-configuration may enable asymmetric induction in organocatalytic processes, though this requires validation via kinetic studies .

Advanced Question: How to mitigate toxicity risks during handling?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of HCl vapors .

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated in compliance with local regulations .